molecular formula C28H24N2O5 B14101967 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101967
M. Wt: 468.5 g/mol
InChI Key: KCBMXXQNYPJRHE-UHFFFAOYSA-N
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Description

1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a prop-2-en-1-yloxy group, a pyridin-4-ylmethyl group, and a chromeno[2,3-c]pyrrole-3,9-dione core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the ethoxy and prop-2-en-1-yloxy groups: These groups can be introduced via nucleophilic substitution reactions using ethyl iodide and allyl bromide, respectively.

    Attachment of the pyridin-4-ylmethyl group: This step can be accomplished through a Friedel-Crafts alkylation reaction using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ethyl iodide (C2H5I), allyl bromide (C3H5Br)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the chromeno[2,3-c]pyrrole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

1-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24N2O5/c1-3-15-34-22-10-9-19(16-23(22)33-4-2)25-24-26(31)20-7-5-6-8-21(20)35-27(24)28(32)30(25)17-18-11-13-29-14-12-18/h3,5-14,16,25H,1,4,15,17H2,2H3

InChI Key

KCBMXXQNYPJRHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O)OCC=C

Origin of Product

United States

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